2-(4-((2-Propylthiazol-4-yl)methyl)piperazin-1-yl)ethan-1-ol
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Overview
Description
2-(4-((2-Propylthiazol-4-yl)methyl)piperazin-1-yl)ethan-1-ol is a chemical compound with the molecular formula C13H23N3OS It is a derivative of piperazine and thiazole, which are both important structures in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-((2-Propylthiazol-4-yl)methyl)piperazin-1-yl)ethan-1-ol typically involves the reaction of 2-propylthiazole with piperazine derivatives. One common method includes the alkylation of piperazine with 2-propylthiazole under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
For industrial-scale production, the process may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process. Purification of the final product is typically achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2-(4-((2-Propylthiazol-4-yl)methyl)piperazin-1-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of substituted piperazine derivatives.
Scientific Research Applications
2-(4-((2-Propylthiazol-4-yl)methyl)piperazin-1-yl)ethan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-((2-Propylthiazol-4-yl)methyl)piperazin-1-yl)ethan-1-ol involves its interaction with specific molecular targets. The compound may act as an agonist or antagonist at various receptors, influencing signaling pathways. For example, it may interact with muscarinic receptors, leading to changes in cholinergic signaling. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(4-((1-Phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethan-1-ol: This compound has similar structural features but different pharmacological properties.
2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethan-1-ol: Another piperazine derivative with distinct biological activities.
4-(4-Bromophenyl)piperazin-1-yl)methyl-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: A compound with a piperazine core and additional functional groups.
Uniqueness
2-(4-((2-Propylthiazol-4-yl)methyl)piperazin-1-yl)ethan-1-ol is unique due to its specific combination of piperazine and thiazole moieties. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C13H23N3OS |
---|---|
Molecular Weight |
269.41 g/mol |
IUPAC Name |
2-[4-[(2-propyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]ethanol |
InChI |
InChI=1S/C13H23N3OS/c1-2-3-13-14-12(11-18-13)10-16-6-4-15(5-7-16)8-9-17/h11,17H,2-10H2,1H3 |
InChI Key |
SXLWYMFGFYJIBA-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NC(=CS1)CN2CCN(CC2)CCO |
Origin of Product |
United States |
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